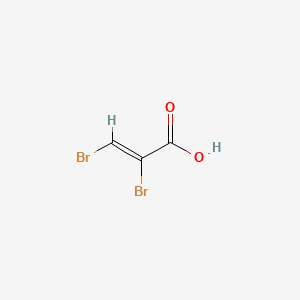

2,3-Dibromoacrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

24557-10-6 |

|---|---|

Molecular Formula |

C3H2Br2O2 |

Molecular Weight |

229.85 g/mol |

IUPAC Name |

(Z)-2,3-dibromoprop-2-enoic acid |

InChI |

InChI=1S/C3H2Br2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1- |

InChI Key |

AZAFGYLHYXBSMI-UPHRSURJSA-N |

Isomeric SMILES |

C(=C(/C(=O)O)\Br)\Br |

Canonical SMILES |

C(=C(C(=O)O)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 2,3-Dibromoacrylic Acid

CAS Number: 24767-86-0

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

This technical guide provides a comprehensive overview of 2,3-Dibromoacrylic acid, a halogenated unsaturated carboxylic acid. The information presented is intended to support research, synthesis, and drug development activities.

| Property | Value | Reference |

| CAS Number | 24767-86-0 | [1][2] |

| Molecular Formula | C₃H₂Br₂O₂ | [1] |

| Molecular Weight | 229.856 g/mol | [1] |

| SMILES | OC(=O)C(Br)=CBr | [2] |

| LogP | 1.70220 | [1] |

| PSA | 37.30000 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the bromination of acrylic acid to form 2,3-dibromopropionic acid, followed by dehydrobromination to yield the target compound.

Synthesis of 2,3-Dibromopropionic Acid

Reaction:

Caption: Synthesis of 2,3-dibromopropionic acid from acrylic acid.

Experimental Protocol:

This protocol is adapted from a patented process for the synthesis of a related derivative and describes the formation of the precursor, 2,3-dibromopropionic acid.[3]

Materials:

-

Acrylic acid (100 g)

-

Bromine (224 g)

Procedure:

-

Charge a suitable reactor with 224 g of bromine at a temperature of 15-20°C.

-

With continuous stirring, add 100 g of acrylic acid uniformly over a period of 8 hours.

-

During the addition, the temperature will rise, and the reaction mixture will begin to reflux.

-

After the addition is complete, continue stirring for 30 minutes at a temperature of 64-66°C.

-

The resulting product is a melt of 2,3-dibromopropionic acid.[3]

Note: This reaction is exothermic and involves corrosive and hazardous materials. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, are essential.

Synthesis of this compound (Dehydrobromination)

While a specific, detailed experimental protocol for the dehydrobromination of 2,3-dibromopropionic acid to this compound was not found in the surveyed literature, this transformation is a standard organic reaction. Typically, it would involve treating the 2,3-dibromopropionic acid with a base to induce elimination of HBr. The choice of base and reaction conditions would influence the yield and purity of the final product.

General Workflow:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

| Spectroscopic Data for Related Compounds | |

| Compound | Data |

| Ethyl 2,3-dibromopropionate | Mass Spectrum (electron ionization): Key fragments and their relative intensities can be found in the NIST WebBook.[4] |

| 2,3-Dibromopropanoic acid | Mass Spectrum (electron ionization): Available in the NIST WebBook.[5] |

| 2-Bromoacrylic acid | ¹H NMR and IR spectra: Available on PubChem.[6] |

| Acrylic acid | ¹H and ¹³C NMR, IR, and Mass Spectra: Extensive data is available in various databases.[7][8][9] |

Applications in Research and Drug Development

While this compound itself is primarily classified as a chemical intermediate, its structural motif and the reactivity of the acrylic acid moiety suggest potential applications in several areas of drug development and research.

Versatile Chemical Intermediate

This compound serves as a versatile intermediate in organic synthesis.[2] The presence of two bromine atoms and a carboxylic acid group allows for a variety of chemical transformations to build more complex molecules.

Potential as a Bioactive Scaffold

Acrylic acid and its derivatives are known to exhibit a range of biological activities and are used in the development of various therapeutic agents. Although specific studies on the biological activity of this compound are limited, related structures have been investigated for their potential as:

-

Enzyme Inhibitors: Boronic acid derivatives, which can be conceptually related to α,β-unsaturated carbonyl compounds, have been explored as inhibitors of enzymes like β-lactamases.[10] The electrophilic nature of the double bond in this compound could potentially make it a target for nucleophilic residues in enzyme active sites.

-

Anticancer Agents: The synthesis and biological evaluation of various acrylic acid derivatives have been a subject of interest in the development of new anticancer agents. For instance, derivatives of furo[2,3-d]pyrimidine (B11772683) incorporating an acrylic acid moiety have been investigated as EGFR inhibitors.[11]

Signaling Pathway Involvement (Hypothetical)

There is no direct evidence linking this compound to specific signaling pathways. However, based on the known roles of related compounds, a hypothetical involvement could be considered. For example, some α,β-unsaturated carbonyl compounds are known to interact with cellular nucleophiles, such as cysteine residues in proteins, which can modulate the activity of signaling pathways.

Caption: Hypothetical interaction with a signaling pathway.

It is important to emphasize that this is a speculative pathway and requires experimental validation.

Safety Information

Detailed safety information for this compound is not extensively documented in publicly available sources. However, based on its structure as a halogenated carboxylic acid, it should be handled with care. Related compounds, such as 2,3-dibromopropionic acid, are known to cause severe skin burns and eye damage.[12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. US5344977A - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]

- 4. Propanoic acid, 2,3-dibromo-, ethyl ester [webbook.nist.gov]

- 5. Propanoic acid, 2,3-dibromo- [webbook.nist.gov]

- 6. 2-Bromoacrylic acid | C3H3BrO2 | CID 82633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Acrylic acid(79-10-7) 13C NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,3-Dibromopropionic acid | C3H4Br2O2 | CID 11746 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2,3-Dibromoacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,3-dibromoacrylic acid. Due to the limited availability of experimental data for this compound in the public domain, this document also includes relevant data for its immediate precursor, 2,3-dibromopropionic acid, to provide a foundational understanding. The guide covers physical and chemical properties, proposed synthesis protocols, and safety information. All quantitative data is presented in structured tables for clarity. Additionally, a proposed experimental workflow for the synthesis of this compound is visualized using a DOT language diagram. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is an unsaturated carboxylic acid derivative that incorporates dibromo functionalities.[1] It serves as a versatile chemical intermediate, deriving its basic structure from acrylic acid, the simplest unsaturated carboxylic acid.[1][2] Its chemical reactivity is influenced by the presence of the carboxylic acid group and the two bromine atoms attached to the alkene carbons. This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Chemical and Physical Properties

Table 1: Identifiers for this compound [1][3]

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 24767-86-0 |

| Molecular Formula | C₃H₂Br₂O₂ |

| Molecular Weight | 229.856 g/mol |

| SMILES | OC(=O)C(Br)=CBr |

Table 2: Physical Properties of 2,3-Dibromopropionic Acid

| Property | Value |

| Appearance | Light yellow crystalline solid |

| Melting Point | 64-66 °C (lit.) |

| Boiling Point | 160 °C at 20 mmHg (lit.) |

| Molecular Formula | C₃H₄Br₂O₂ |

| Molecular Weight | 231.87 g/mol |

| CAS Number | 600-05-5 |

Synthesis and Reactivity

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a logical synthetic route involves the dehydrobromination of its saturated precursor, 2,3-dibromopropionic acid. The synthesis of 2,3-dibromopropionic acid from acrylic acid is well-documented.

Step 1: Synthesis of 2,3-Dibromopropionic Acid

A common method for the synthesis of 2,3-dibromopropionic acid is the bromination of acrylic acid.[4]

Experimental Protocol:

-

In a reactor, charge 224 g of bromine at a temperature of 15-20 °C.

-

With continuous stirring, add 100 g of acrylic acid uniformly over a period of 8 hours. The temperature of the reaction mixture will rise, and it will begin to reflux.

-

After the addition is complete, continue stirring for 30 minutes at 64-66 °C to obtain a melt of 2,3-dibromopropionic acid.[4]

-

The crude product can be purified by recrystallization.

Step 2: Proposed Dehydrobromination to this compound

The conversion of 2,3-dibromopropionic acid to this compound can be achieved through a dehydrobromination reaction. This typically involves reacting the substrate with a base to eliminate a molecule of hydrogen bromide.

Proposed Experimental Protocol:

-

Dissolve the synthesized 2,3-dibromopropionic acid in a suitable solvent.

-

Slowly add a base (e.g., a non-nucleophilic base like DBU or a hindered amine) to the solution at a controlled temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, neutralize the reaction mixture and extract the this compound using an appropriate organic solvent.

-

Purify the product through techniques such as column chromatography or recrystallization.

Chemical Reactivity

This compound is expected to exhibit reactivity characteristic of α,β-unsaturated carboxylic acids and vinyl halides. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group will influence the reactivity of the double bond, making it susceptible to nucleophilic addition reactions. The carboxylic acid group can undergo typical reactions such as esterification and amidation.

Spectral Data

Experimental spectral data (NMR, IR) for this compound are not available in the reviewed literature. For illustrative purposes, this section provides information on the expected spectral characteristics and includes data for the related compound, 2-bromoacrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show a singlet for the vinyl proton and a broad singlet for the carboxylic acid proton. The chemical shift of the vinyl proton would be influenced by the presence of the two bromine atoms.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show signals for the carboxylic carbon, and the two alkene carbons. The chemical shifts of the alkene carbons will be significantly affected by the attached bromine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the C=C stretch of the alkene (around 1600 cm⁻¹).

Safety and Handling

Specific safety data for this compound is limited. However, based on the data for related compounds such as 2-bromoacrylic acid and 2,3-dibromo-3-phenylpropionic acid, it should be handled with care.[5]

General Precautions:

-

Causes skin irritation and serious eye irritation.

-

May cause respiratory irritation.

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflow Visualization

The following diagram illustrates the proposed two-step synthesis of this compound from acrylic acid.

Caption: Proposed synthesis of this compound.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields of chemical synthesis. While detailed experimental data on its properties are scarce, this guide provides a foundational understanding based on available information and data from its precursor, 2,3-dibromopropionic acid. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dibromoacrylic Acid from Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2,3-dibromoacrylic acid from acrylic acid is a multi-step process that is critical for the creation of a variety of specialty chemicals and pharmaceutical intermediates. This guide provides a comprehensive overview of the synthesis, beginning with the well-established bromination of acrylic acid to produce the intermediate, 2,3-dibromopropanoic acid. Subsequently, this guide details the dehydrobromination of the intermediate to yield the target compound, this compound. This document furnishes detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to elucidate the reaction pathways and experimental workflows. It is important to note that while the synthesis of 2,3-dibromopropanoic acid is widely documented, the subsequent conversion to this compound is less commonly detailed. The protocols provided herein are based on established chemical principles and analogous reactions.

Synthesis Overview: From Acrylic Acid to this compound

The synthesis of this compound from acrylic acid is typically a two-step process:

-

Bromination of Acrylic Acid: The initial step involves the electrophilic addition of bromine (Br₂) across the double bond of acrylic acid. This reaction breaks the carbon-carbon double bond and forms a vicinal dibromide, resulting in the formation of 2,3-dibromopropanoic acid.

-

Dehydrobromination of 2,3-Dibromopropanoic Acid: The second step is an elimination reaction where a molecule of hydrogen bromide (HBr) is removed from 2,3-dibromopropanoic acid to form a carbon-carbon double bond, yielding this compound. This is typically achieved using a base.

Spectroscopic Analysis of 2,3-Dibromoacrylic Acid: A Technical Guide

This guide provides a comprehensive overview of the expected spectroscopic data for 2,3-dibromoacrylic acid, a halogenated derivative of acrylic acid. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties

This compound is a molecule with the chemical formula C₃H₂Br₂O₂. Its structure consists of a three-carbon acrylic acid backbone with bromine atoms substituted at the second and third carbon positions. The presence of two bromine atoms and a carboxylic acid functional group dictates its characteristic spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from related molecules such as acrylic acid, 2-bromoacrylic acid, and other brominated organic acids.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Singlet | 1H | Vinyl proton (-CH=) |

| ~11.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | Carboxylic acid carbon (-COOH) |

| ~130 - 135 | Alkene carbon (-CBr=) |

| ~125 - 130 | Alkene carbon (=CHBr) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1620-1640 | Medium | C=C stretch (Alkene) |

| 1210-1320 | Medium | C-O stretch (Carboxylic acid) |

| 890-950 | Medium, Broad | O-H bend (Out-of-plane) |

| 550-680 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 229, 231, 233 | High | [M]⁺ (Molecular ion with isotopic pattern for two Br atoms) |

| 211, 213, 215 | Medium | [M-H₂O]⁺ |

| 184, 186, 188 | Medium | [M-COOH]⁺ |

| 151, 153 | High | [M-Br]⁺ |

| 71 | High | [C₃H₃O₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: Dissolve the sample in a volatile solvent (e.g., acetone, dichloromethane), cast a thin film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio. A background spectrum of the pure KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (EI Mode):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

Scan Speed: 1000 amu/s.

-

-

Data Acquisition (ESI Mode):

-

Ionization Mode: Negative or positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂) Flow: 5-10 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: m/z 50-500.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Stability and Storage of 2,3-Dibromoacrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Dibromoacrylic acid. Due to the limited availability of in-depth stability studies specifically for this compound, this guide synthesizes information from safety data sheets of closely related compounds, forum discussions among chemists, and supplier recommendations to provide the most accurate guidance possible.

Core Stability Profile

Key Stability Considerations:

-

Thermal Sensitivity: this compound is expected to be sensitive to elevated temperatures. As with related beta-halo carboxylic acids, heat can promote decomposition. One supplier explicitly recommends a storage temperature of -20°C, indicating that the compound is likely unstable at room temperature for extended periods.

-

Hygroscopic Nature: Like many carboxylic acids, and specifically noted for 2-bromoacrylic acid, this compound is likely hygroscopic and sensitive to moisture.[1] Hydrolysis can occur, particularly when heated in the presence of water, which may lead to the formation of 2-bromoacrylic acid and other degradation products.

-

Light Sensitivity: While not explicitly quantified, it is good practice to protect halogenated and unsaturated organic compounds from light to prevent potential photodegradation or polymerization.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on available data and best practices for analogous compounds.

| Parameter | Recommendation | Rationale & References |

| Temperature | -20°C | A specific storage temperature provided by a commercial supplier. Lower temperatures will slow down potential decomposition reactions. |

| Atmosphere | Dry, Inert Atmosphere (e.g., Argon, Nitrogen) | The compound is likely hygroscopic. An inert atmosphere will prevent moisture absorption and potential hydrolysis.[1] |

| Container | Tightly sealed, amber glass vial or bottle | Prevents moisture ingress and protects from light. |

| Incompatible Materials | Avoid strong bases, oxidizing agents, and certain metals. | Acids can react exothermically with bases. Oxidizing agents can react with the double bond. Some metals can catalyze decomposition. |

Handling and Precautions

Due to its acidic and halogenated nature, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Potential Decomposition Pathways

While specific studies on the decomposition products of this compound are not available, general chemical principles suggest the following potential degradation pathways:

-

Thermal Decomposition: At elevated temperatures, decarboxylation and elimination of HBr are possible, leading to the formation of various brominated hydrocarbons and carbon oxides. Upon combustion, toxic fumes, including hydrogen bromide, are expected.

-

Hydrolysis: In the presence of water, particularly at higher temperatures, the compound may hydrolyze. A forum discussion on the related 2,3-dibromopropionic acid suggests that boiling with water can lead to partial hydrolysis to 2-bromoacrylic acid and bromolactic acid.

Logical Diagram of Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound and the recommended measures to ensure its integrity.

Caption: Factors affecting the stability of this compound and corresponding storage recommendations.

Experimental Protocols

-

Forced Degradation Studies: Exposing the compound to stress conditions such as heat (e.g., 40°C, 60°C), humidity (e.g., 75% RH), light (in a photostability chamber), and different pH solutions (acidic, neutral, basic) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under the recommended storage conditions (-20°C) and at accelerated conditions (e.g., 5°C or 25°C/60% RH) for a defined period.

-

Analytical Method: Utilizing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry, to separate and quantify the parent compound and any degradation products over time.

For more detailed guidance on designing stability studies, researchers can refer to the WHO guidelines on stability testing of active pharmaceutical ingredients.[2]

Disclaimer: The information provided in this guide is based on the best available data for this compound and related compounds. It is intended for use by qualified professionals and does not replace the need for a thorough risk assessment before handling or using this chemical. Users should always consult the most current Safety Data Sheet (SDS) provided by their supplier.

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromoacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,3-Dibromoacrylic acid (CAS No. 24767-86-0). Due to the limited availability of experimentally determined data for this specific compound, this document outlines standardized experimental protocols for the determination of key physical characteristics and discusses the expected spectral properties based on its chemical structure. This guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound, providing both foundational data and the methodologies to obtain further empirical measurements.

Introduction

This compound is a halogenated unsaturated carboxylic acid.[1] Its structure, featuring a carboxylic acid group, a carbon-carbon double bond, and two bromine atoms, suggests a range of chemical reactivity and physical properties of interest in organic synthesis and potentially in the development of novel therapeutic agents. An understanding of its physical properties is crucial for its handling, characterization, and application in research and development.

Molecular and Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | α,β-Dibromoacrylic acid, (E)/(Z)-2,3-Dibromopropenoic acid |

| CAS Number | 24767-86-0 |

| Molecular Formula | C₃H₂Br₂O₂ |

| Molecular Weight | 229.86 g/mol |

| Canonical SMILES | C(=C(Br)C(=O)O)Br |

| InChI Key | Not available |

Tabulated Physical Properties

The following table summarizes the available and predicted physical properties of this compound. It is important to note that much of this data is predicted or limited, underscoring the need for experimental verification.

| Property | Value | Notes |

| Melting Point | Data not available | Expected to be a solid at room temperature, similar to other small-molecule carboxylic acids. |

| Boiling Point | Data not available | Likely to decompose upon heating at atmospheric pressure. |

| Density | Data not available | Expected to be denser than water due to the presence of bromine atoms. |

| Solubility | Data not available | Expected to have some solubility in polar organic solvents and limited solubility in water. |

| pKa | Data not available | The presence of electron-withdrawing bromine atoms suggests it is a stronger acid than acrylic acid (pKa ≈ 4.25). |

| LogP | 1.70220 | Predicted value, indicating moderate lipophilicity.[2] |

| Polar Surface Area (PSA) | 37.3 Ų | [2] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental procedures for determining the key physical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.[3][4]

-

Measurement:

-

A preliminary, rapid heating is performed to determine an approximate melting range.[3]

-

A second, fresh sample is then heated slowly (1-2 °C per minute) starting from a temperature about 20 °C below the approximate melting point.[4]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[5]

-

-

Purity Assessment: A sharp melting point range (typically < 2 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane).

-

Qualitative Assessment:

-

To approximately 1 mL of the chosen solvent in a test tube, a small, accurately weighed amount (e.g., 10 mg) of this compound is added.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

-

Visual observation is used to determine if the solid has completely dissolved.

-

-

Quantitative Assessment (for more precise data):

-

A saturated solution of this compound is prepared in the solvent of interest at a specific temperature, ensuring some undissolved solid remains.

-

The solution is allowed to equilibrate, and then a known volume of the clear supernatant is carefully removed.

-

The solvent is evaporated from the aliquot, and the mass of the remaining solid is determined.

-

Solubility is then expressed in terms of g/100 mL or mol/L.

-

-

pH-Dependent Solubility (in aqueous solutions):

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known mass of this compound is dissolved in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[3]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the point of inflection of the curve.

-

The half-equivalence point (where half of the acid has been neutralized) is located on the curve. The pH at the half-equivalence point is equal to the pKa of the acid.

-

Predicted and Expected Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10-13 ppm. This peak may be exchangeable with D₂O.[8]

-

Vinylic Proton (=CH-): A singlet is expected for the vinylic proton. Its chemical shift will be influenced by the presence of the two bromine atoms and the carboxylic acid group. A rough estimate would place this peak in the region of 6.5-8.0 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is expected in the range of 165-175 ppm.[8]

-

Vinylic Carbons (=C-Br and =CH-Br): Two signals are expected for the two vinylic carbons, likely in the region of 120-140 ppm. The exact chemical shifts will depend on the specific electronic environment created by the bromine atoms and the carboxyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[9]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which may obscure the C-H stretching vibrations.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1700-1725 cm⁻¹ for the carbonyl group. Conjugation with the C=C double bond may shift this to a slightly lower wavenumber.

-

C=C Stretch: A medium to weak absorption is expected in the region of 1620-1680 cm⁻¹.

-

C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region.

-

C-Br Stretch: One or more absorptions are expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Molecular Ion Peak (M⁺): Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic cluster of peaks. Bromine has two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). Therefore, a compound with two bromine atoms will exhibit three main molecular ion peaks at M⁺, (M+2)⁺, and (M+4)⁺ in an approximate intensity ratio of 1:2:1.[10] For C₃H₂Br₂O₂, the expected m/z values for this cluster would be around 228, 230, and 232.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation involving the loss of bromine atoms (M-79/81) and HBr (M-80/82) is also highly probable.

Experimental Protocols for Spectral Analysis

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard ¹H and ¹³C NMR spectra are acquired.[11]

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.[12]

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will depend on the volatility and thermal stability of the compound.

-

Data Acquisition: The mass spectrometer is set to scan over a desired mass range to detect the molecular ion and its fragments.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion cluster and interpret the fragmentation pattern to confirm the structure.

Workflow for Physical and Spectral Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of an organic acid like this compound.

Caption: Workflow for the physical and spectral characterization of this compound.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound and provided a framework of standardized experimental protocols for their determination. While specific experimental data for this compound remains scarce, the provided methodologies and predicted spectral characteristics offer a solid foundation for researchers. The successful characterization of this compound through these methods will be invaluable for its future applications in chemical synthesis and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|lookchem [lookchem.com]

- 3. web.mit.edu [web.mit.edu]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. This compound | 24767-86-0 [m.chemicalbook.com]

An In-depth Technical Guide to the Discovery and History of 2,3-Dibromoacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromoacrylic acid, a halogenated derivative of the simplest unsaturated carboxylic acid, acrylic acid, is a versatile chemical intermediate. Its reactivity, stemming from the presence of both a carboxylic acid functional group and vicinal bromine atoms on a double bond, makes it a valuable precursor in organic synthesis. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this compound, tailored for professionals in the fields of chemical research and drug development.

Historical Context and Discovery

The precise moment of discovery and the specific scientist who first synthesized this compound are not definitively documented in a singular, readily accessible source. However, the historical context of organic chemistry in the late 19th century strongly suggests its origins lie within this period of fervent investigation into the reactions of unsaturated acids. The study of acrylic acid and its derivatives began in the mid-19th century, and the exploration of halogen addition reactions to carbon-carbon double bonds was a central theme of research during this era.

Early investigations into the bromination of unsaturated acids, such as acrylic acid and its analogues, were extensively documented in prominent German chemical journals like Berichte der deutschen chemischen Gesellschaft. While a specific "discovery" paper for this compound is not apparent, the synthesis of its saturated precursor, 2,3-dibromopropionic acid, through the addition of bromine to acrylic acid was a known reaction. The subsequent elimination of hydrogen bromide from this precursor or related polyhalogenated propionic acids to yield this compound would have been a logical and feasible synthetic step for chemists of that time. The development of methods for the synthesis of halogenated organic compounds was a significant area of research, driven by the desire to understand the fundamental principles of organic reactions and to create new substances with unique properties.

Synthetic Methodologies

The preparation of this compound is primarily achieved through two key synthetic pathways: the direct bromination of a suitable precursor followed by dehydrobromination, or the dehydrobromination of a polyhalogenated propionic acid.

Synthesis via Bromination of Propiolic Acid (2-Propynoic Acid)

A direct route to this compound involves the addition of bromine to propiolic acid. This method has the advantage of directly forming the carbon-carbon double bond with the desired bromine substituents.

Experimental Protocol:

-

Materials: Propiolic acid, liquid bromine, carbon tetrachloride (or another suitable inert solvent).

-

Procedure:

-

Dissolve propiolic acid in an inert solvent such as carbon tetrachloride in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath to maintain a low temperature.

-

Slowly add a stoichiometric amount of liquid bromine dropwise to the cooled solution with continuous stirring. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

After the addition of bromine is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

The solvent is then removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of chloroform (B151607) and petroleum ether.

-

Synthesis via Dehydrobromination of 2,2,3-Tribromopropanoic Acid

Another common and effective method for the synthesis of this compound is the dehydrobromination of 2,2,3-tribromopropanoic acid. This elimination reaction is typically induced by a base.

Experimental Protocol:

-

Materials: 2,2,3-tribromopropanoic acid, a suitable base (e.g., potassium carbonate, sodium hydroxide), water or an alcohol-water mixture.

-

Procedure:

-

Dissolve 2,2,3-tribromopropanoic acid in an aqueous or aqueous-alcoholic solution.

-

Slowly add a solution of the base (e.g., potassium carbonate or sodium hydroxide) to the reaction mixture with stirring. The reaction progress can be monitored by the evolution of carbon dioxide if a carbonate base is used.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the elimination of hydrogen bromide.

-

After the reaction is complete, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

-

The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried.

-

Further purification can be carried out by recrystallization.

-

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₂Br₂O₂ | [1] |

| Molecular Weight | 229.86 g/mol | [1] |

| CAS Number | 24767-86-0 | [1] |

| Appearance | Solid | - |

| Melting Point | 85-87 °C | - |

| LogP | 1.70220 | [1] |

| PSA | 37.30000 | [1] |

Spectroscopic Data of this compound

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~7.8 | Singlet | 1H | =CHBr |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O |

| ~125 | =C(Br)COOH |

| ~115 | =CHBr |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600 | C=C stretch |

| ~1250 | C-O stretch |

| Below 800 | C-Br stretch |

Mandatory Visualizations

Synthetic Pathways

Caption: Synthetic routes to this compound.

Experimental Workflow: Synthesis via Dehydrobromination

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromoacrylates from 2,3-Dibromoacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-bromoacrylates, valuable intermediates in organic synthesis and drug development. While a direct, one-step conversion from 2,3-dibromoacrylic acid is not extensively documented, a plausible two-step synthesis is proposed. Additionally, a well-established, alternative multi-step synthesis commencing from alkyl acrylates is detailed, providing a reliable method for obtaining the target compounds.

Proposed Synthesis of 2-Bromoacrylates from this compound

This proposed synthesis involves a two-step process: the selective dehydrobromination of this compound to form 2-bromoacrylic acid, followed by the esterification of the intermediate to the desired 2-bromoacrylate.

Logical Workflow for the Proposed Synthesis

Application Notes and Protocols: 2,3-Dibromoacrylic Acid as a Precursor for Reactive Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, resulting in high wash fastness. 2,3-Dibromoacrylic acid is a versatile precursor for the synthesis of reactive dyes. Its reactive α,β-unsaturated carbonyl system, enhanced by the presence of two bromine atoms, provides a site for nucleophilic substitution or addition, making it an excellent anchor for creating a permanent bond with textile fibers. This document provides detailed application notes and protocols for the use of this compound in the synthesis and application of reactive dyes, with a focus on azo dyes for wool and cotton.

While this compound itself can be used, it is often more practical to convert it to its more reactive derivative, 2,3-dibromoacryloyl chloride, for the synthesis of reactive dyes. This allows for an efficient acylation of a chromophore containing a nucleophilic group, such as an amino or hydroxyl group. The resulting dye molecule contains the 2,3-dibromoacryloyl group as the reactive moiety.

Synthesis of Reactive Dyes from this compound

The general strategy for synthesizing a reactive dye using this compound involves two main stages:

-

Activation of this compound: Conversion of this compound to 2,3-dibromoacryloyl chloride to increase its reactivity.

-

Coupling with a Chromophore: Reaction of the activated 2,3-dibromoacryloyl chloride with a suitable chromophore (e.g., an amino-functionalized azo dye) to form the final reactive dye.

Diagram: Synthesis Pathway of a Reactive Azo Dye

Caption: General synthesis pathway for a reactive azo dye using this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dibromoacryloyl Chloride

This protocol is based on the general principle of converting carboxylic acids to acid chlorides using thionyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dry toluene (B28343)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend this compound (1 equivalent) in dry toluene.

-

Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

-

After the reaction is complete, remove the excess thionyl chloride and toluene by distillation under reduced pressure.

-

The resulting crude 2,3-dibromoacryloyl chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of a Reactive Azo Dye

This protocol describes the synthesis of a generic reactive azo dye by coupling 2,3-dibromoacryloyl chloride with an amino-functionalized azo chromophore.

Materials:

-

Amino-functionalized azo dye (e.g., synthesized from p-aminobenzenesulfonic acid and N,N-dimethylaniline)

-

2,3-Dibromoacryloyl chloride

-

Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

-

Ice-water bath

Procedure:

-

Dissolve the amino-functionalized azo dye (1 equivalent) in an aqueous acetone solution.

-

Cool the solution to 0-5°C in an ice-water bath.

-

Slowly add a solution of 2,3-dibromoacryloyl chloride (1.1 equivalents) in acetone to the cooled dye solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 7 and 8 by the controlled addition of a 10% aqueous sodium carbonate solution.

-

Continue stirring at 0-5°C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, the reactive dye can be precipitated by the addition of sodium chloride (salting out).

-

Filter the precipitated dye, wash with a cold saturated sodium chloride solution, and dry under vacuum.

Application of Reactive Dyes to Textile Fibers

The reactive dyes synthesized from this compound can be applied to various fibers containing nucleophilic groups, such as the hydroxyl groups in cellulose (B213188) (cotton) or the amino groups in proteins (wool).

Fixation Mechanism

Under alkaline conditions, the 2,3-dibromoacryloyl group undergoes dehydrobromination to form a highly reactive acryloyl system. This system then reacts with the nucleophilic groups of the fiber via a Michael-type addition reaction, forming a stable covalent bond.

Diagram: Fixation of the Reactive Dye to a Fiber

Caption: Proposed fixation mechanism of a 2,3-dibromoacryloyl-based reactive dye on a fiber.

Protocol 3: Dyeing of Wool with a Reactive Dye

This protocol is a general procedure for the exhaust dyeing of wool.

Materials:

-

Reactive dye

-

Wool fabric

-

Glauber's salt (Na₂SO₄)

-

Acetic acid

-

Sodium acetate (B1210297)

-

Non-ionic wetting agent

Procedure:

-

Prepare a dyebath with a liquor ratio of 40:1 (40 parts water to 1 part wool).

-

Add a non-ionic wetting agent (0.5 g/L) and Glauber's salt (10 g/L) to the dyebath.

-

Adjust the pH of the dyebath to 4.5-5.5 with an acetic acid/sodium acetate buffer.

-

Introduce the wool fabric into the dyebath at 40°C.

-

Dissolve the reactive dye (e.g., 2% on weight of fiber, o.w.f) in a small amount of water and add it to the dyebath.

-

Raise the temperature of the dyebath to the boil (100°C) over 45 minutes.

-

Continue dyeing at the boil for 60 minutes.

-

Cool the dyebath to 80°C and rinse the fabric with hot and then cold water.

-

Soaping: Treat the dyed fabric in a fresh bath containing a non-ionic detergent (1 g/L) at 60°C for 15 minutes to remove any unfixed dye.

-

Rinse thoroughly and dry.

Quantitative Data

The performance of reactive dyes is evaluated based on several parameters, including fixation efficiency and color fastness. The following tables summarize typical performance data for reactive dyes with acrylamide-type reactive groups, which are structurally similar to the reactive group derived from this compound after fixation.

Table 1: Typical Fixation Efficiency of Acrylamide-Type Reactive Dyes on Cotton

| Dye Concentration (% o.w.f.) | Fixation Efficiency (%) |

| 0.5 | 85 - 95 |

| 1.0 | 80 - 90 |

| 2.0 | 75 - 85 |

| 4.0 | 70 - 80 |

Note: Fixation efficiency can be influenced by dyeing parameters such as temperature, pH, and salt concentration.

Table 2: Typical Color Fastness Properties of Acrylamide-Type Reactive Dyes on Wool

| Fastness Test | Rating (ISO Scale 1-5) |

| Washing (ISO 105-C06) | |

| - Change in shade | 4-5 |

| - Staining on adjacent fabric | 4-5 |

| Light (ISO 105-B02) | 5-6 |

| Rubbing (ISO 105-X12) | |

| - Dry | 4-5 |

| - Wet | 4 |

| Perspiration (ISO 105-E04) | |

| - Acidic | 4-5 |

| - Alkaline | 4-5 |

Note: A rating of 5 indicates excellent fastness, while a rating of 1 indicates poor fastness.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a variety of reactive dyes. By converting it to its acid chloride, it can be readily attached to a wide range of chromophores. The resulting dyes exhibit good fixation and fastness properties on both cellulosic and protein fibers due to the formation of a stable covalent bond. The protocols and data presented in this document provide a foundation for researchers and scientists to explore the potential of this compound in the development of novel reactive dyes for various applications. Further optimization of synthesis and dyeing conditions can lead to the development of dyes with enhanced performance characteristics.

Application Notes and Protocols: The Strategic Use of 2,3-Dibromoacrylic Acid in the Synthesis of Bio-relevant Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromoacrylic acid is a versatile and highly reactive building block in organic synthesis, offering a direct and efficient pathway to a variety of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Its unique trifunctional nature, possessing a carboxylic acid group and two bromine atoms on a double bond, allows for a range of chemical transformations including cyclocondensation and substitution reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems—pyrazoles, thiazoles, and pyridazines—utilizing this compound as a primary precursor. The protocols are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.

Introduction

Heterocyclic compounds form the cornerstone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to these scaffolds is a perpetual goal in organic chemistry. This compound emerges as a potent C3 synthon, with its electrophilic double bond and strategically placed leaving groups (bromine atoms) facilitating cyclization reactions with various dinucleophiles. This application note details its utility in the synthesis of pyrazoles, thiazoles, and pyridazines, all of which are privileged structures in numerous biologically active molecules.

Key Synthetic Applications and Protocols

Synthesis of 5-Bromopyrazole-3-carboxylic Acid

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) offers a direct route to 5-bromopyrazole-3-carboxylic acid, a valuable intermediate for the synthesis of various active pharmaceutical ingredients, including kinase inhibitors and anti-inflammatory agents.

Reaction Scheme:

Caption: Synthesis of 5-Bromopyrazole-3-carboxylic Acid.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in ethanol (B145695) (10 mL/mmol), add hydrazine hydrate (2.2 eq) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with 2N HCl to pH 3-4.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the crude product.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-bromopyrazole-3-carboxylic acid.

Quantitative Data Summary:

| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

| 1 | This compound | Hydrazine Hydrate | Ethanol | Reflux | 5 | 85 | >95 |

Synthesis of 2-Amino-4-bromothiazole-5-carboxylic Acid

The Hantzsch thiazole (B1198619) synthesis can be adapted using this compound and thiourea (B124793) to produce 2-amino-4-bromothiazole-5-carboxylic acid. This scaffold is a key component in various antimicrobial and anticancer agents.

Reaction Scheme:

Caption: Synthesis of 2-Amino-4-bromothiazole-5-carboxylic Acid.

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol (15 mL/mmol).

-

Heat the reaction mixture to reflux and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

The product precipitates from the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol and then diethyl ether.

-

Dry the product under vacuum to obtain 2-amino-4-bromothiazole-5-carboxylic acid.

Quantitative Data Summary:

| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

| 1 | This compound | Thiourea | Ethanol | Reflux | 10 | 78 | >96 |

Synthesis of 6-Bromo-4,5-dihydropyridazin-3(2H)-one

The reaction of this compound with hydrazine hydrate can also lead to the formation of pyridazinone structures, which are prevalent in cardiovascular and anti-inflammatory drugs.

Reaction Scheme:

Caption: Synthesis of 6-Bromo-4,5-dihydropyridazin-3(2H)-one.

Experimental Protocol:

-

Suspend this compound (1.0 eq) in glacial acetic acid (10 mL/mmol).

-

Add hydrazine hydrate (1.2 eq) dropwise to the suspension at room temperature. An exothermic reaction may be observed.

-

After the addition, heat the reaction mixture to reflux for 3-5 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary:

| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

| 1 | This compound | Hydrazine Hydrate | Acetic Acid | Reflux | 4 | 82 | >95 |

Logical Workflow for Heterocyclic Synthesis

The general workflow for the synthesis of these heterocycles from this compound is outlined below.

Caption: General workflow for heterocyclic synthesis.

Conclusion

This compound is a highly valuable and versatile starting material for the efficient synthesis of a range of important heterocyclic compounds. The protocols provided herein offer robust and reproducible methods for accessing pyrazole, thiazole, and pyridazine cores. These application notes serve as a practical guide for researchers engaged in the discovery and development of novel bioactive molecules, enabling the rapid generation of diverse chemical libraries for screening and optimization. The straightforward nature of these reactions, coupled with the ready availability of the starting materials, makes this compound an attractive tool for modern synthetic and medicinal chemistry.

Application of 2,3-Dibromoacrylic Acid in Pyridazine Synthesis: A Detailed Guide for Researchers

Introduction

Pyridazine (B1198779) and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities. The synthesis of functionalized pyridazine scaffolds is a key step in the discovery of novel therapeutic agents. 2,3-Dibromoacrylic acid, a versatile building block, offers a potential entry point to the synthesis of dihalopyridazinones, which can serve as valuable intermediates for the generation of diverse pyridazine libraries. This application note provides a detailed protocol for the synthesis of 4,5-dibromopyridazin-3(2H)-one from this compound, based on analogous reactions with mucohalic acids, and explores its subsequent functionalization.

Proposed Synthetic Pathway

The synthesis of 4,5-dibromopyridazin-3(2H)-one from this compound is proposed to proceed via a cyclocondensation reaction with hydrazine (B178648). This reaction is analogous to the well-established synthesis of dihalopyridazinones from mucohalic acids. The resulting 4,5-dibromopyridazin-3(2H)-one is a versatile intermediate that can undergo nucleophilic substitution at the C4 and C5 positions, allowing for the introduction of various functional groups.

Caption: Proposed synthetic pathway for functionalized pyridazines.

Experimental Protocols

Synthesis of 4,5-Dibromo-3(2H)-pyridazinone from this compound

This protocol is adapted from the synthesis of dihalopyridazinones using mucohalic acids.

Materials:

-

This compound

-

Hydrazine hydrate (B1144303) (80% solution)

-

Hydrochloric acid (concentrated)

-

Activated carbon

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2.

-

The crude product may precipitate upon acidification. If not, concentrate the solution under reduced pressure.

-

Collect the precipitate by filtration and wash with cold water.

-

For purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture. Decolorize with activated carbon if necessary.

-

Dry the purified crystals of 4,5-dibromo-3(2H)-pyridazinone under vacuum.

Nucleophilic Substitution of 4,5-Dibromo-3(2H)-pyridazinone

The halogen atoms at the C4 and C5 positions of 4,5-dibromopyridazin-3(2H)-one are susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents.

General Procedure:

-

In a suitable solvent (e.g., ethanol, DMF, or acetonitrile), dissolve 4,5-dibromo-3(2H)-pyridazinone (1 equivalent).

-

Add the desired nucleophile (e.g., an amine, phenol, or thiol; 1-2.2 equivalents). The reaction may require the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the HBr formed.

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Data Presentation

Table 1: Physical and Spectroscopic Data of 4,5-Dibromo-3(2H)-pyridazinone

| Property | Value | Reference |

| CAS Number | 5788-58-9 | [1][2][3][4][5] |

| Molecular Formula | C₄H₂Br₂N₂O | [1][2][3][4][5] |

| Molecular Weight | 253.88 g/mol | [1][2][3][4][5] |

| Melting Point | ~220°C (decomposition) | [5] |

| Appearance | Solid | |

| IR Spectrum | Data available in NIST WebBook | [1][2][3] |

| Mass Spectrum (EI) | Data available in NIST WebBook | [1][2][3] |

Table 2: Representative Reaction Conditions for Nucleophilic Substitution of Dihalopyridazinones

| Dihalopyridazinone | Nucleophile | Solvent | Base | Temperature | Product | Reference |

| 4,5-Dichloropyridazin-3(2H)-one | Phenol | Toluene | - | Reflux | 4-Chloro-5-phenoxypyridazin-3(2H)-one | [6] |

| 4,5-Dichloropyridazin-3(2H)-one | Aniline | Cyclohexane | - | Reflux | 4-Chloro-5-phenylaminopyridazin-3(2H)-one | [7] |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Primary Amines | - | - | - | 4,5-Dicarboxamides | [8] |

Visualizations

Caption: Experimental workflow for synthesis and functionalization.

Caption: Logical relationship of the synthetic process.

Conclusion

This compound represents a promising starting material for the synthesis of 4,5-dibromopyridazin-3(2H)-one, a versatile intermediate for the preparation of a wide array of functionalized pyridazine derivatives. The protocols provided herein, based on established chemical transformations, offer a solid foundation for researchers and drug development professionals to explore the chemical space around the pyridazine scaffold. The ability to introduce diverse substituents through nucleophilic substitution on the dihalopyridazinone core makes this a valuable strategy in the quest for new bioactive molecules. Further optimization of reaction conditions and exploration of a broader range of nucleophiles will undoubtedly expand the utility of this synthetic approach.

References

- 1. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 2. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 3. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4,5-Dibromo-3(2H)-pyridazinone, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Stereoselective Reactions Involving 2,3-Dibromoacrylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the stereoselective synthesis of (Z)-1-bromo-1-alkenes, valuable intermediates in organic synthesis and drug development, utilizing derivatives of 2,3-dibromoacrylic acid. The key transformation involves a stereoselective debrominative decarboxylation of anti-2,3-dibromoalkanoic acids.

Overview of the Stereoselective Transformation

The overall synthetic strategy involves two main stages. The first stage is the synthesis of the precursor, an anti-2,3-dibromoalkanoic acid, through the bromination of an α,β-unsaturated carboxylic acid. The second stage is the highly stereoselective microwave-assisted debrominative decarboxylation of the anti-2,3-dibromoalkanoic acid to yield the desired (Z)-1-bromo-1-alkene. This method is notable for its high stereoselectivity, rapid reaction times under microwave irradiation, and good to excellent yields.[1][2][3][4]

References

Application Notes: 2,3-Dibromoacrylic Acid as a Versatile Precursor for Brominated Pyrazole Pharmaceutical Intermediates

Introduction

2,3-Dibromoacrylic acid is a highly functionalized C3 building block with significant potential in the synthesis of heterocyclic pharmaceutical intermediates. Its vicinal bromine atoms and the carboxylic acid moiety offer multiple reactive sites for cyclization and further functionalization. This application note details the utility of this compound in the synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. Brominated pyrazoles are integral components of numerous pharmaceuticals, including kinase inhibitors, anti-inflammatory agents, and agrochemicals. The described protocol offers a direct and efficient pathway to this valuable intermediate.

Application in Pharmaceutical Synthesis

The primary application of this compound in this context is its role as a precursor in a cyclocondensation reaction with hydrazine (B178648). This reaction leverages the electrophilic nature of the carbon-carbon double bond and the two bromine atoms as leaving groups to construct the pyrazole (B372694) core. The resulting 5-bromo-1H-pyrazole-3-carboxylic acid is a versatile intermediate that can undergo further modifications, such as N-alkylation, Suzuki coupling, and amidation, to generate a diverse library of bioactive molecules.

Key Advantages of Using this compound

-

Direct Route to Brominated Heterocycles: The inherent bromine atoms in the starting material are directly incorporated into the final heterocyclic product, eliminating the need for separate bromination steps which can sometimes lead to regioselectivity issues.

-

High Functionality: The presence of both bromine atoms and a carboxylic acid group allows for orthogonal chemical modifications, providing significant flexibility in drug design and development.

-

Atom Economy: The cyclization reaction with hydrazine is an efficient process that incorporates a significant portion of the starting material into the final product.

Experimental Protocols

Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid from this compound

This protocol describes a proposed, chemically sound method for the synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid via the cyclocondensation of this compound with hydrazine hydrate (B1144303).

Materials:

-

This compound

-

Hydrazine hydrate (80% in water)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (B86663) (anhydrous)

-

Ethyl acetate

-

Activated carbon

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 43.5 mmol) in ethanol (100 mL).

-

Addition of Hydrazine: To the stirred solution, slowly add hydrazine hydrate (80% in water, 5.45 g, 137.5 mmol) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidify the mixture to pH 2-3 by the slow addition of 1 M hydrochloric acid. A precipitate should form.

-

Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash the filter cake with cold water (2 x 20 mL).

-

For further purification, dissolve the crude product in hot ethyl acetate, treat with activated carbon, and filter through a pad of celite.

-

Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield 5-bromo-1H-pyrazole-3-carboxylic acid.

-

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| This compound | 10.0 g (43.5 mmol) |

| Hydrazine hydrate (80%) | 5.45 g (137.5 mmol) |

| Reaction Conditions | |

| Solvent | Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Product | |

| Theoretical Yield | 8.9 g |

| Expected Yield Range | 70-85% |

| Appearance | White to off-white solid |

Visualizations

Caption: Experimental workflow for the synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid.

Caption: Proposed reaction pathway for pyrazole formation.

Application Notes and Protocols for Polymerization of Functional Monomers from 2,3-Dibromoacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and polymerization of novel functional monomers derived from 2,3-dibromoacrylic acid. These monomers and their resulting polymers offer a versatile platform for the development of advanced materials with potential applications in drug delivery, biomaterials, and diagnostics. The presence of reactive bromine atoms on the acrylic backbone allows for post-synthesis functionalization, enabling the introduction of a wide array of chemical moieties to tailor the final properties of the polymer.

Introduction

Polymers based on acrylic acid and its derivatives are widely utilized in the pharmaceutical and biomedical fields due to their biocompatibility, water solubility, and versatile functionality. Functional monomers derived from this compound represent a novel class of building blocks for creating polymers with a high density of functional groups. The two bromine atoms serve as reactive handles for nucleophilic substitution reactions, allowing for the introduction of amines, thiols, alcohols, and other functional groups. This enables the synthesis of polymers with tailored properties for specific applications, such as controlled drug release, targeted drug delivery, and responsive biomaterials.

This document outlines the synthesis of functional monomers from this compound and provides detailed protocols for their subsequent polymerization.

Synthesis of Functional Monomers from this compound

The general strategy for synthesizing functional monomers from this compound involves the nucleophilic substitution of one or both bromine atoms. The reactivity of the bromine atoms may differ, allowing for sequential or selective functionalization. It is often advantageous to first esterify the carboxylic acid group of this compound to prevent side reactions and improve solubility in organic solvents.

General Workflow for Monomer Synthesis and Polymerization

The overall process can be visualized as a multi-step workflow, starting from the synthesis of the dibromoacrylic acid precursor, followed by functionalization to create the desired monomer, and finally polymerization to obtain the functional polymer.

Experimental Protocol: Synthesis of Ethyl 2,3-Dibromoacrylate

This protocol describes the synthesis of an esterified precursor, ethyl 2,3-dibromoacrylate, which can then be used for subsequent functionalization.

Materials:

-

2,3-Dibromopropionic acid

-

Ethanol (B145695) (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2,3-dibromopropionic acid (1 equivalent) in a minimal amount of toluene.

-

Add an excess of absolute ethanol (3-5 equivalents).

-